5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone
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Overview
Description
5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone is a naturally occurring phenolic compound found in various plants, including the rhizomes of Imperata cylindrica . This compound is known for its neuroprotective properties, particularly against glutamate-induced neurotoxicity in primary cultures of rat cortical cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone typically involves the use of column chromatographic techniques to isolate the compound from natural sources . The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. it is known that various spectroscopic methods, including UV, IR, and NMR, are used to determine the structure of the compound .
Industrial Production Methods: The compound is primarily obtained from natural sources, such as the rhizomes of Imperata cylindrica .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired products and the nature of the starting materials .
Major Products: The major products formed from these reactions include various derivatives of chromones, which are known for their bioactive properties .
Scientific Research Applications
5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone has a wide range of scientific research applications. It is primarily known for its neuroprotective properties, making it a valuable compound in the study of neurodegenerative diseases .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone include 5-hydroxy-2-(2-phenylethyl)chromone, flidersiachromone, and 5-hydroxy-2-styrylchromone .
Uniqueness: What sets this compound apart from other similar compounds is its potent neuroprotective activity against glutamate-induced neurotoxicity . This unique property makes it a valuable compound for research in neuroprotection and neurodegenerative diseases .
Properties
Molecular Formula |
C17H14O4 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromen-4-one |
InChI |
InChI=1S/C17H14O4/c18-13-5-2-1-4-11(13)8-9-12-10-15(20)17-14(19)6-3-7-16(17)21-12/h1-7,10,18-19H,8-9H2 |
InChI Key |
VJJIYNCAKZLESG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC(=O)C3=C(C=CC=C3O2)O)O |
Origin of Product |
United States |
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